molecular formula C8H8N2O2 B11918030 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B11918030
M. Wt: 164.16 g/mol
InChI Key: BSBCLJLHZUAIKT-UHFFFAOYSA-N
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Description

5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs. This compound is characterized by a quinazolinone core structure with a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form various substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with ketone or aldehyde groups.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinones with various functional groups.

Scientific Research Applications

5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the quinazolinone core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyquinazolin-4(3H)-one
  • 4-Hydroxyquinazolin-2(1H)-one
  • 6-Hydroxyquinazolin-2(1H)-one

Uniqueness

5-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is unique due to the specific position of the hydroxyl group at the 5-position, which can influence its chemical reactivity and biological activity. This positional specificity can lead to different interactions with molecular targets compared to other quinazolinone derivatives .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-hydroxy-3,4-dihydro-1H-quinazolin-2-one

InChI

InChI=1S/C8H8N2O2/c11-7-3-1-2-6-5(7)4-9-8(12)10-6/h1-3,11H,4H2,(H2,9,10,12)

InChI Key

BSBCLJLHZUAIKT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2O)NC(=O)N1

Origin of Product

United States

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